PD 121373 Exhibits Differential Potency in Inhibiting DNA Versus RNA Synthesis in L1210 Leukemia Cells
PD 121373 demonstrates a clear differential in its ability to inhibit DNA versus RNA synthesis in murine L1210 leukemia cells, with RNA synthesis being more potently suppressed than DNA synthesis . This differential is not uniformly observed across all benzothiopyranoindazoles, as the broader class is characterized by reducing both DNA and RNA synthesis to a similar extent at comparable concentrations [1]. The specific IC50 values for PD 121373 provide a quantitative benchmark for its cellular activity profile.
| Evidence Dimension | Inhibition of macromolecular synthesis (IC50) |
|---|---|
| Target Compound Data | DNA synthesis IC50 = 0.5 μM; RNA synthesis IC50 = 0.3 μM |
| Comparator Or Baseline | Benzothiopyranoindazole class baseline: Similar inhibition of DNA and RNA synthesis at comparable concentrations (no differential) [1] |
| Quantified Difference | RNA synthesis is 1.67-fold more sensitive to inhibition than DNA synthesis (0.3 μM vs 0.5 μM) |
| Conditions | Murine L1210 leukemia cells in vitro |
Why This Matters
This differential sensitivity profile distinguishes PD 121373 from other class members and provides a measurable parameter for quality control, batch-to-batch validation, and experimental reproducibility.
- [1] Fry DW, et al. Biochemical pharmacology and DNA-drug interactions by Cl-958, a new antitumor intercalator derived from a series of substituted 2H-[1]benzothiopyrano[4,3,2-cd]indazoles. Mol Pharmacol. 1988 Jan;33(1):84-92. PMID: 2447481. View Source
